Selective Inhibition of Xanthine Oxidase: 2-Alkyl-8-Azahypoxanthines as Non-Substrate Inhibitors vs. Hypoxanthines
In a direct comparison with various alkyl-hypoxanthines, 2-n-alkyl-8-azahypoxanthines were found to be non-substrate inhibitors of Xanthine Oxidase (XO), whereas 8-alkyl-hypoxanthines acted as substrates [1]. This indicates that the 8-azahypoxanthine scaffold confers a distinct mode of interaction with the enzyme compared to its hypoxanthine counterparts, preventing its oxidation [1].
| Evidence Dimension | Xanthine Oxidase (XO) interaction profile |
|---|---|
| Target Compound Data | Non-substrate inhibitor |
| Comparator Or Baseline | 8-alkyl-hypoxanthines act as substrates; 2-alkyl-hypoxanthines act as inhibitors |
| Quantified Difference | Qualitative difference in behavior: substrate vs. inhibitor |
| Conditions | Enzymatic assay with purified Xanthine Oxidase |
Why This Matters
This qualitative difference is crucial for researchers studying XO-mediated pathways, as 8-Azahypoxanthine will not be consumed in the reaction, allowing for sustained inhibition unlike its substrate analogs.
- [1] Biagi G, Giorgi I, Livi O, Scartoni V, Tonetti I, Lucacchini A. Xanthine oxidase (XO): relative configuration of complexes formed by the enzyme, 2- or 8-n-alkyl-hypoxanthines and 2-n-alkyl-8-azahypoxanthines. XII. Farmaco. 1993 Mar;48(3):357-74. PMID: 8323669. View Source
